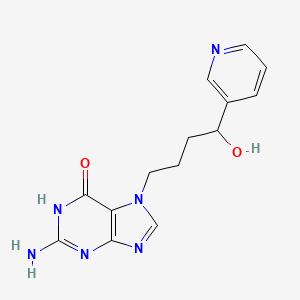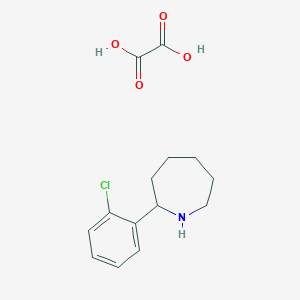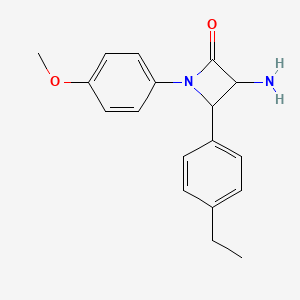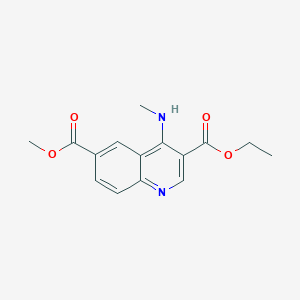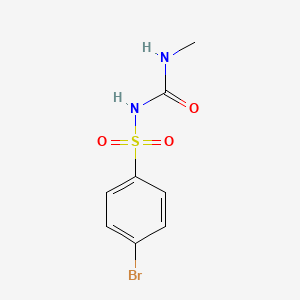
Allyl glycinate 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of allyl glycinate 4-methylbenzenesulfonate typically involves the reaction of glycine with allyl alcohol in the presence of 4-methylbenzenesulfonyl chloride . The reaction is carried out under reflux conditions with a suitable base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Allyl glycinate 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Amines, thiols, dimethylformamide as a solvent.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Allyl glycinate 4-methylbenzenesulfonate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals .
Biology: In biological research, the compound is used to study enzyme-substrate interactions and as a precursor for the synthesis of biologically active peptides .
Medicine: The compound serves as an intermediate in the synthesis of drugs, including antibiotics and anti-inflammatory agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of allyl glycinate 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target . The pathways involved include modulation of enzyme activity and alteration of cellular signaling processes .
Comparison with Similar Compounds
- Benzyl glycinate 4-methylbenzenesulfonate
- Methyl glycinate 4-methylbenzenesulfonate
Comparison: Allyl glycinate 4-methylbenzenesulfonate is unique due to its allyl group, which imparts distinct reactivity and biological activity compared to its benzyl and methyl counterparts . The presence of the allyl group allows for additional chemical modifications and interactions, making it a versatile intermediate in various synthetic and research applications .
Properties
Molecular Formula |
C12H17NO5S |
|---|---|
Molecular Weight |
287.33 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;prop-2-enyl 2-aminoacetate |
InChI |
InChI=1S/C7H8O3S.C5H9NO2/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-3-8-5(7)4-6/h2-5H,1H3,(H,8,9,10);2H,1,3-4,6H2 |
InChI Key |
WXSDKDUXXKHGJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-bromo-6-methoxypyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B11835862.png)
